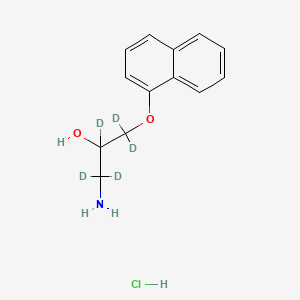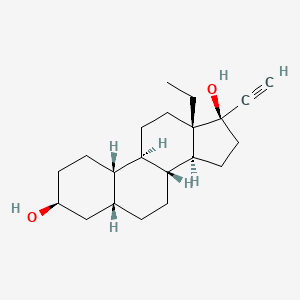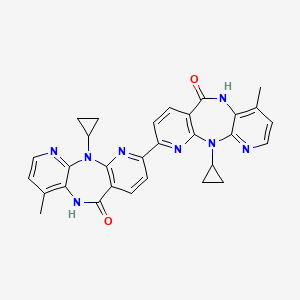
ALOEEMODIN,7-HYDROXY
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloe-emodin, also known as 7-Hydroxyaloe-emodin, is a monomer compound derived from hydroxyanthraquinone . It is found in various plants and has been shown to have positive effects in wound healing . It is also known for its wide range of antitumor effects .
Synthesis Analysis
While specific synthesis methods for Aloe-emodin,7-Hydroxy were not found, aloe-emodin has been modified by glycosylation in engineered Escherichia coli . This process involved the use of a glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) for enzymatic modification of emodin and aloe-emodin .Molecular Structure Analysis
Aloe-emodin is an anthraquinone derivative . The only molecular differences between emodin and aloe-emodin are the presence of a hydroxy methyl molecule at position C-3 and an absence of a methyl group at C-6 .Chemical Reactions Analysis
Aloe-emodin has been shown to have effects on cell viability and cell migration . It inhibited the ATP content of cells in a concentration-dependent manner and affected cell migration . At lower concentrations, it accelerated cell migration, while at higher concentrations, it inhibited cell migration .Mecanismo De Acción
Aloe-emodin’s mechanism of action in wound healing is not fully understood, but it is known to regulate cell migration of skin cells through the MAP kinase pathway . It also affects the lifespan of Caenorhabditis elegans . In the context of colon cancer, aloe-emodin may induce apoptosis of human colon cancer cells through mitochondria-related pathways .
Direcciones Futuras
Aloe-emodin has shown potential in wound healing and as an anti-tumor agent . Future research could focus on further elucidating the mechanisms of action of aloe-emodin in these contexts. Additionally, the development of new therapeutic strategies for the treatment of conditions such as colon cancer and sepsis could be explored .
Propiedades
Número CAS |
156547-97-6 |
|---|---|
Nombre del producto |
ALOEEMODIN,7-HYDROXY |
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.239 |
Nombre IUPAC |
1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2 |
Clave InChI |
DIGOUNMGDIJHEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O |
Sinónimos |
ALOEEMODIN,7-HYDROXY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



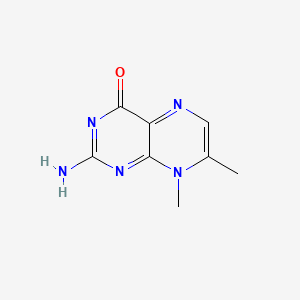
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
![Oxireno[a]indolizine](/img/structure/B587497.png)
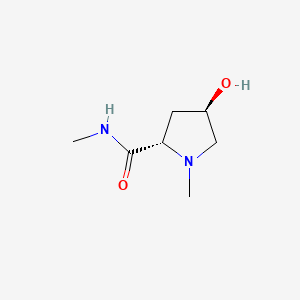
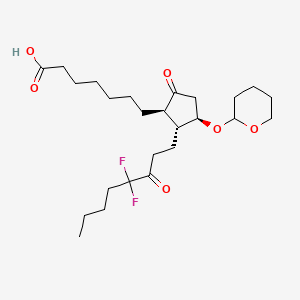
![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)
